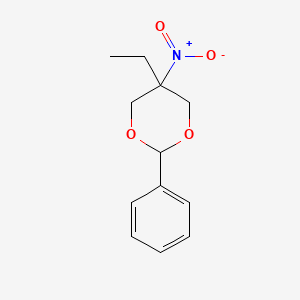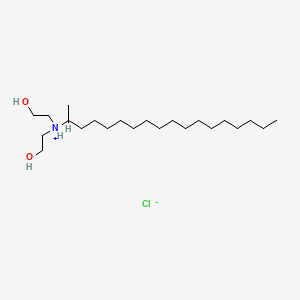
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is an organic compound that belongs to the class of amines. It is characterized by the presence of two beta-hydroxyethyl groups attached to a nitrogen atom, which is further bonded to an octadecane chain. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride typically involves the reaction of 2-aminooctadecane with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2-aminooctadecane+ethylene oxide→N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane
The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure high yield and purity of the product. The final product is then purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the study of cell membranes and as a component in the formulation of biological buffers.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and other personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride involves its interaction with biological membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active ingredients across cell membranes.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulphate: Similar in structure but contains a phenyl group instead of an octadecane chain.
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid: Contains a sulfonic acid group instead of an octadecane chain.
Uniqueness
N,N-Bis(beta-hydroxyethyl)-2-aminooctadecane hydrochloride is unique due to its long octadecane chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications where interaction with lipid membranes is required, such as in drug delivery and cosmetic formulations.
Properties
CAS No. |
56167-14-7 |
|---|---|
Molecular Formula |
C22H48ClNO2 |
Molecular Weight |
394.1 g/mol |
IUPAC Name |
bis(2-hydroxyethyl)-octadecan-2-ylazanium;chloride |
InChI |
InChI=1S/C22H47NO2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(2)23(18-20-24)19-21-25;/h22,24-25H,3-21H2,1-2H3;1H |
InChI Key |
PFPGIXKPSJZLHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)[NH+](CCO)CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


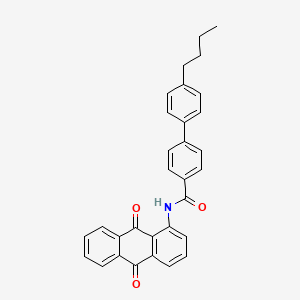

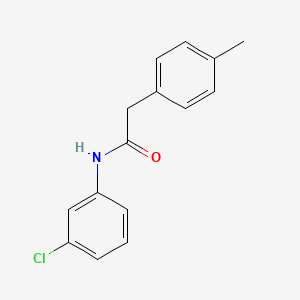


![5,7a-di-tert-butyl-3a,7a-dihydrospiro[indazole-6,2'-oxiran]-7(3H)-one](/img/structure/B14160635.png)
![2-[4-(Furan-2-carbonyl)-piperazin-1-yl]-1-(1,3,4,5-tetrahydro-pyrido[4,3-b]indol-2-yl)-ethanone](/img/structure/B14160637.png)
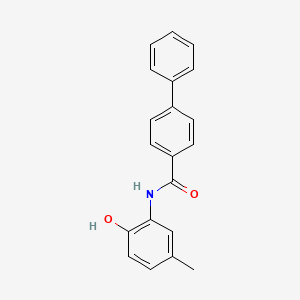
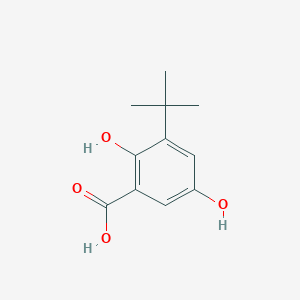
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B14160660.png)


![Anthra[1,2-c]isoxazole-6,11-dione](/img/structure/B14160679.png)
